叔丁基 4-溴-2-(三氟甲基)苯甲酸酯

描述

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 2379322-16-2 . It has a molecular weight of 341.12 . This compound is typically stored at temperatures between 2-8°C and is in liquid form .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF 3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate . The InChI code for this compound is 1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 .

Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.12 . It is typically stored at temperatures between 2-8°C and is in liquid form .

科学研究应用

拥挤的继电传播

叔丁基 4-溴-2-(三氟甲基)苯甲酸酯的衍生物、三氟甲基,因其在有机反应中的空间效应而受到研究。例如,已知它在化学反应中传播空间压力,这影响了化合物的选择性和反应性,尤其是在金属化反应中。这种理解在为特定化学转化设计化合物时至关重要,使三氟甲基成为合成有机化学中感兴趣的主题 (Schlosser 等人,2006).

杂-Cope 重排

该化合物已被用于通过杂-Cope 重排合成新型、高度水溶性的稳定自由基。该合成途径为邻溴苯胺衍生物提供了直接的途径,邻溴苯胺衍生物是有机化合物合成的关键中间体,包括在材料科学和医学中具有潜在应用的化合物 (Marx 和 Rassat,2002).

功能材料的合成

衍生自叔丁基 4-溴-2-(三氟甲基)苯甲酸酯的叔丁基芳基硫醚用作苯并[1,2-d;4,5-d′]双[1,3]二硫醇等功能材料合成的前体。这些材料在制造荧光染料、共轭聚合物和稳定的三苯甲基自由基中具有应用。这些材料的合成已被优化得更加环保和高效,展示了该化合物在先进材料合成中的相关性 (Kopp, Schiemann 和 Fleck,2020).

有机电子学的合成

叔丁基 4-溴-2-(三氟甲基)苯甲酸酯的衍生物被用作有机电子学中关键部件分子线的构建模块。这些分子促进了有效的电荷传输,并在制造更高效和更小型化的电子设备中具有应用 (Stuhr-Hansen 等人,2005).

光伏材料的合成

该化合物已被用于光伏器件中使用的有机富勒烯的合成。叔丁基 4-C(61)-苯甲酸酯的不同加合物因其光伏性能而受到研究,有助于开发更高效的太阳能转换材料 (Liu 等人,2013).

作用机制

Target of Action

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, such as receptors, enzymes, and ion channels .

Mode of Action

It is known that the compound can participate in various chemical reactions due to the presence of the bromo and trifluoromethyl groups . These groups can undergo reactions with other compounds, leading to changes in their structure and function .

Biochemical Pathways

It is known that the compound can be used in the synthesis of various biologically active compounds, such as antibiotics, hormones, and pesticides .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and boiling point, suggest that it may have certain bioavailability characteristics .

安全和危害

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest .

属性

IUPAC Name |

tert-butyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKYDABPVUYWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

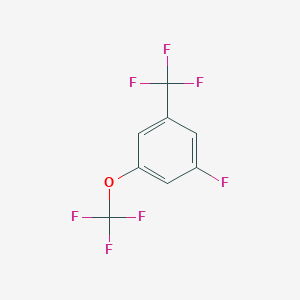

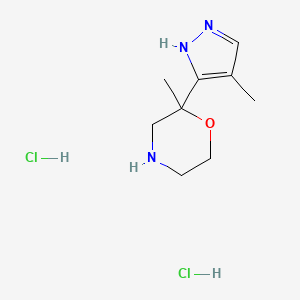

![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)

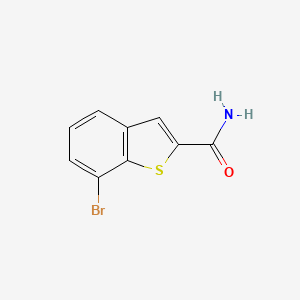

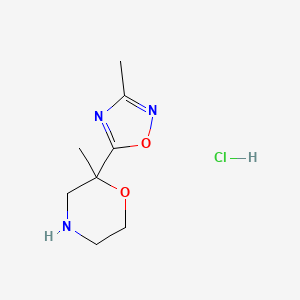

![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)

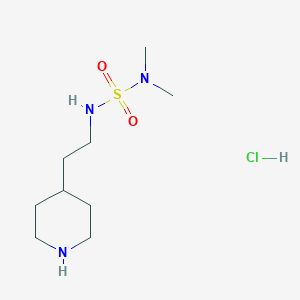

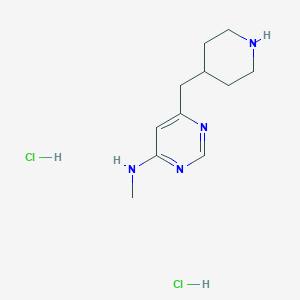

![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)

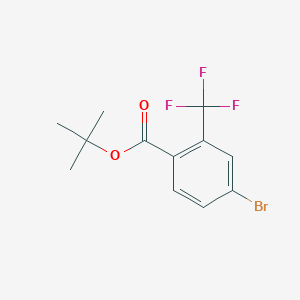

![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)